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2-(Benzyloxy)-6-bromoaniline

Cat. No.: B13275912
M. Wt: 278.14 g/mol
InChI Key: HHIIUWDMDVSQFD-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Aniline (B41778) and Benzyloxyaryl Precursors

2-(Benzyloxy)-6-bromoaniline is strategically positioned at the intersection of two important classes of chemical precursors: halogenated anilines and benzyloxyaryl compounds. Each functional group imparts distinct chemical properties that are highly valued in synthetic chemistry.

Halogenated anilines are foundational reagents in organic synthesis. The presence of a halogen, such as bromine, on the aniline ring provides a reactive handle for a wide array of transformations, most notably in metal-catalyzed cross-coupling reactions. csic.esrsc.org These reactions are cornerstones of modern chemistry for forming carbon-carbon and carbon-heteroatom bonds. The relative positions of the amino and bromo groups on the aromatic ring dictate the regioselectivity of subsequent reactions, making ortho-substituted compounds like this compound particularly useful for directing the synthesis of specific isomers. General methods for preparing bromoanilines often involve the direct bromination of an aniline derivative, with reagents like copper(II) bromide being effective. google.com

Benzyloxyaryl precursors are characterized by the presence of a benzyloxy group (–OCH₂C₆H₅) attached to an aromatic ring. The benzyl (B1604629) group frequently serves as a protecting group for a phenol (B47542). d-nb.info It is stable under a variety of reaction conditions but can be readily removed when needed, typically through catalytic hydrogenation, to unmask the hydroxyl group for further functionalization. This protective strategy is crucial when synthesizing complex molecules that require sequential reactions without interfering with a sensitive phenol moiety. smolecule.com Furthermore, the benzyloxy group can enhance a compound's solubility in organic solvents, which can be advantageous for its handling and reactivity. evitachem.com

By combining these features, this compound offers a dual advantage: the bromo substituent acts as a site for cross-coupling or other substitutions, while the benzyloxy group protects a latent phenol, which can be revealed later in a synthetic sequence for further elaboration.

Significance as a Versatile Building Block in Synthetic Chemistry

The significance of this compound lies in the orthogonal reactivity of its three functional groups—the amine, the bromide, and the protected phenol. This multi-functionality allows it to serve as a versatile linchpin in multi-step synthetic strategies.

The primary amine can undergo a range of classical reactions, including diazotization to form diazonium salts, which can then be converted into a variety of other functional groups. It can also react with aldehydes and ketones to form imines or participate in condensation reactions to build heterocyclic rings. smolecule.com

The ortho-bromo substituent is arguably its most powerful feature for complex molecule synthesis. It is an ideal participant in powerful bond-forming reactions such as:

Suzuki-Miyaura coupling (for C-C bonds)

Buchwald-Hartwig amination (for C-N bonds)

Sonogashira coupling (for C-C triple bonds)

These reactions are fundamental to modern drug discovery and materials science. The ability of the bromo group to be replaced by a wide range of nucleophiles via substitution reactions further broadens its utility. smolecule.com

Finally, the benzyloxy group acts as a placeholder. Once the chemistry involving the amine and bromo groups is complete, the benzyl ether can be cleaved to reveal a phenol. This newly exposed hydroxyl group can then be used as a point for further derivatization, such as etherification, esterification, or as a directing group for subsequent electrophilic aromatic substitution. This stepwise functionalization is key to building molecular complexity in a controlled and predictable manner.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 1871554-47-0 bldpharm.com
Molecular Formula C₁₃H₁₂BrNO bldpharm.com
Molecular Weight 278.14 g/mol bldpharm.com
IUPAC Name This compound
SMILES NC1=C(Br)C=CC=C1OCC2=CC=CC=C2 bldpharm.com

Overview of Current Research Trajectories and Future Prospects

While direct research specifically detailing the applications of this compound is emerging, the trajectories can be inferred from the extensive research on analogous structures. The primary areas of interest appear to be the synthesis of heterocyclic compounds and the development of novel materials.

A significant research trend for related anilines is their use as precursors for carbazole synthesis . Carbazoles are a class of nitrogen-containing heterocycles found in many naturally occurring and medicinally active substances. jrespharm.com Their unique electronic and charge-transport properties also make them valuable in materials science, particularly for organic light-emitting diodes (OLEDs). jrespharm.com The general strategy often involves the intramolecular coupling of a diarylamine, which can be formed from a precursor like this compound.

Another promising application is in the synthesis of other fused N-heterocycles , such as benzoxazoles. rsc.orgneu.edu.tr Upon debenzylation to reveal the 2-amino-6-bromophenol, the molecule possesses the ideal functionality for cyclization reactions. For example, the amino and hydroxyl groups can react with various reagents to form the oxazole (B20620) ring system, which is a common scaffold in pharmacologically active compounds.

Looking forward, the future prospects for this compound are tied to the increasing demand for complex, highly substituted aromatic compounds. Its structure is particularly well-suited for the synthesis of advanced materials. A recent patent in the area of photosensitizers describes the synthesis of a complex diarylamine, N-benzyl-4-(benzyloxy)-N-(4-(benzyloxy)-2-bromophenyl)-2-bromoaniline, which is used to create silicon-containing dibenzo[b,e] Current time information in Bangalore, IN.researchgate.netazasiline derivatives. epo.org These types of molecules are investigated for applications in photodynamic therapy. This suggests a potential research trajectory where this compound could serve as a key intermediate for novel photosensitizers or other functional materials where precise substitution on the aromatic core is critical.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12BrNO B13275912 2-(Benzyloxy)-6-bromoaniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H12BrNO

Molecular Weight

278.14 g/mol

IUPAC Name

2-bromo-6-phenylmethoxyaniline

InChI

InChI=1S/C13H12BrNO/c14-11-7-4-8-12(13(11)15)16-9-10-5-2-1-3-6-10/h1-8H,9,15H2

InChI Key

HHIIUWDMDVSQFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=CC=C2)Br)N

Origin of Product

United States

Synthetic Methodologies for the Preparation of 2 Benzyloxy 6 Bromoaniline

Strategies for Regioselective Bromination of Aniline (B41778) Derivatives

The inherent activating and ortho-, para-directing nature of the amino group in aniline makes the regioselective synthesis of specific isomers challenging. Direct bromination of aniline typically leads to a mixture of mono-, di-, and tri-substituted products, with the para-isomer often predominating. To achieve the desired 2-bromo-6-amino substitution pattern, strategies involving directing groups or the use of pre-functionalized aniline precursors are employed.

Directed Bromination Approaches

Directed bromination strategies utilize a temporary directing group to steer the electrophilic bromine to a specific position on the aromatic ring. This approach offers a powerful tool for achieving high regioselectivity in the synthesis of substituted anilines.

One such strategy involves the use of a removable protecting group on the nitrogen atom of the aniline. This protecting group can influence the steric and electronic properties of the substrate, thereby directing the incoming electrophile. For instance, the acetylation of an aniline derivative can modulate its reactivity and direct bromination to the ortho position.

A notable advancement in directed halogenation is the use of transition metal catalysis. Copper-catalyzed ortho-halogenation of protected anilines under aerobic conditions has been developed, demonstrating excellent mono-substitution selectivity and high ortho-regiocontrol. While this method is broadly applicable, its specific use for substrates with an existing benzyloxy group would require further investigation to ensure compatibility.

Another patented approach describes the ortho-bromination of ortho-alkylated anilines. This process highlights the influence of existing ortho substituents on the regioselectivity of further bromination, which can be a guiding principle in designing a synthetic route towards 2-(benzyloxy)-6-bromoaniline.

Directing Group StrategyReagents and ConditionsOutcomeReference
N-Protection/DirectionAcetanilide, Brominating AgentOrtho-brominationGeneral Knowledge
Copper CatalysisProtected Aniline, Cu Catalyst, Halogen SourceOrtho-halogenationChemical Communications
Steric Hindranceo-Alkylated Aniline, Brominating AgentOrtho-brominationUS Patent 4188342A

Halogenation of Pre-functionalized Anilines

An alternative to direct bromination of a substituted aniline is the halogenation of a precursor that already contains a substituent pattern conducive to achieving the desired 2,6-disubstitution. This multi-step approach often provides better control over the final product's regiochemistry.

A common strategy involves the bromination of an aniline derivative where the para position is blocked, thus forcing bromination to occur at the ortho positions. For example, starting with 2-aminophenol, the hydroxyl group can be protected, followed by bromination. The steric bulk of the protecting group and the electronic influence of the protected hydroxyl and amino groups can direct the bromine to the desired position.

A more direct route involves the synthesis of a pre-brominated aniline. For instance, 2-bromoaniline (B46623) can be synthesized from ortho-nitroaniline via a Sandmeyer reaction, followed by reduction of the nitro group. This 2-bromoaniline can then be further functionalized. A more sophisticated example is the synthesis of 2-bromo-6-fluoroaniline from o-fluoroaniline. This process involves protecting the amino group, followed by sulfonation to block the para position, and then bromination, which is directed to the ortho position. Subsequent removal of the protecting and blocking groups yields the desired 2-bromo-6-fluoroaniline. This principle of using a blocking group is a powerful tool for regioselective synthesis.

PrecursorSynthetic StepsKey TransformationResult
2-AminophenolProtection, Bromination, DeprotectionDirected bromination2-Amino-6-bromophenol
o-NitroanilineDiazotization, Sandmeyer reaction, ReductionIntroduction of bromine2-Bromoaniline
o-FluoroanilineProtection, Sulfonation, Bromination, DeprotectionPara-blocking for ortho-bromination2-Bromo-6-fluoroaniline

Introduction of the Benzyloxy Moiety

The introduction of the benzyloxy group is a crucial step in the synthesis of this compound. This is typically achieved through the O-alkylation of a corresponding hydroxyl-substituted aniline precursor, such as 2-amino-6-bromophenol. Several methods are available for this transformation, ranging from classical nucleophilic substitution reactions to the use of modern, advanced benzylating reagents.

O-Alkylation of Hydroxyl-Substituted Anilines

The direct O-alkylation of aminophenols can be challenging due to the presence of two nucleophilic sites: the hydroxyl group and the amino group. To achieve selective O-alkylation, the more nucleophilic amino group is often temporarily protected. A common method involves the formation of a Schiff base (imine) by reacting the aminophenol with an aldehyde, such as benzaldehyde. The resulting imine protects the amino group, allowing for the selective alkylation of the hydroxyl group with a benzyl (B1604629) halide in the presence of a base. Subsequent hydrolysis of the imine regenerates the free amino group, yielding the desired O-benzylated aminophenol.

SubstrateProtection StrategyBenzylating AgentDeprotectionProduct
2-AminophenolImine formation with benzaldehydeBenzyl bromideAcidic hydrolysis2-(Benzyloxy)aniline

Etherification via Williamson Synthesis Variants

The Williamson ether synthesis is a cornerstone of ether formation and is widely applicable to the preparation of benzyl ethers. In the context of synthesizing this compound, this method involves the reaction of the sodium or potassium salt of 2-amino-6-bromophenol (the alkoxide) with a benzyl halide, typically benzyl bromide or benzyl chloride.

The reaction is an SN2 process, where the phenoxide ion acts as a nucleophile and displaces the halide from the benzyl group. The formation of the phenoxide is typically achieved by treating the aminophenol with a suitable base, such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH). The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) or acetone often being employed to facilitate the reaction.

Utilization of Advanced Benzylating Reagents

In recent years, several advanced benzylating reagents have been developed to overcome the limitations of traditional methods, such as the need for strong bases or harsh reaction conditions. These reagents offer milder and more selective alternatives for the introduction of the benzyl group.

2-Benzyloxy-1-methylpyridinium triflate is a stable, crystalline salt that acts as an electrophilic source of the benzyl group under neutral or mildly basic conditions. It can effectively benzylate alcohols in the presence of a non-nucleophilic base like magnesium oxide or triethylamine (B128534). This reagent is particularly useful for substrates that are sensitive to acidic or strongly basic conditions.

2,4,6-Tris(benzyloxy)-1,3,5-triazine (TriBOT) is another innovative, crystalline, and stable reagent for acid-catalyzed O-benzylation. It offers high atom economy as it can deliver three benzyl groups. The reaction is typically carried out in the presence of a catalytic amount of a strong acid, such as trifluoromethanesulfonic acid (TfOH).

4-(4,6-Diphenoxy-1,3,5-triazin-2-yl)-4-benzylmorpholinium trifluoromethanesulfonate (DPT-BM) is a novel O-benzylating reagent that generates benzyl cation equivalents at room temperature under non-acidic conditions. This allows for the benzylation of alcohols in the presence of a mild base like magnesium oxide.

ReagentActivating ConditionsAdvantages
2-Benzyloxy-1-methylpyridinium triflateThermal, mild baseNeutral conditions, good for sensitive substrates
2,4,6-Tris(benzyloxy)-1,3,5-triazine (TriBOT)Catalytic acid (e.g., TfOH)High atom economy, stable, crystalline
4-(4,6-Diphenoxy-1,3,5-triazin-2-yl)-4-benzylmorpholinium trifluoromethanesulfonate (DPT-BM)Room temperature, mild baseGenerates benzyl cation under non-acidic conditions

Green Chemistry Approaches in its Synthesis

In recent years, the principles of green chemistry have been increasingly applied to organic synthesis to develop more environmentally benign and sustainable processes. The synthesis of this compound can be made "greener" by considering alternative reagents and reaction conditions for each step.

Green Alternatives for O-Benzylation:

Traditional Williamson ether synthesis often utilizes hazardous solvents and stoichiometric amounts of base. Green alternatives focus on using safer solvents and catalytic methods.

Palladium-Catalyzed Benzylation: A palladium-catalyzed method for the benzylation of phenols under neutral conditions has been developed. This approach uses aryl benzyl carbonates or benzyl methyl carbonates as benzylating agents, avoiding the need for strong bases and producing only volatile byproducts organic-chemistry.org.

Vapor Phase Benzylation: For industrial-scale synthesis, vapor phase benzylation of phenols with benzyl alcohol over a basic metal oxide catalyst has been reported. This method can offer high selectivity for ortho-benzylation and allows for a continuous process google.com.

Green Alternatives for Nitro Group Reduction:

The reduction of nitroarenes is an area where significant progress has been made in developing green methodologies. These methods aim to replace hazardous reagents and minimize waste.

Catalytic Transfer Hydrogenation: This method avoids the use of high-pressure hydrogen gas. Instead, a hydrogen donor like formic acid, ammonium (B1175870) formate, or hydrazine is used in the presence of a catalyst such as Pd/C or a well-defined cobalt catalyst rsc.orgrsc.org. These reactions are often performed under mild conditions rsc.orgrsc.org.

Reduction with Zinc in Green Solvents: The use of zinc dust for nitro group reduction can be made greener by performing the reaction in water or in a CO₂/H₂O system rsc.orgijcce.ac.ir. These methods eliminate the need for harsh acids and organic solvents. For instance, the reduction of nitroarenes to N-arylhydroxylamines has been achieved with high selectivity using Zn dust in a CO₂/H₂O system under mild conditions rsc.org. Another approach utilizes silica-grafted polyethylene glycol as a phase transfer catalyst for the zinc-mediated reduction of nitroarenes in water ijcce.ac.ir.

Photoredox Catalysis: Emerging methods utilize visible light in combination with a photosensitizer to achieve the selective reduction of nitroarenes under mild, transition-metal-free conditions organic-chemistry.org.

Synthetic StepTraditional MethodGreen AlternativeAdvantages of Green Alternative
O-Benzylation Benzyl halide, K₂CO₃, DMFPalladium-catalyzed benzylation with benzyl carbonates organic-chemistry.orgNeutral conditions, no strong base, volatile byproducts.
Nitro Reduction Fe/HCl or SnCl₂/HClCatalytic transfer hydrogenation with hydrazine and a Co@NC catalyst rsc.orgrsc.orgAvoids high-pressure H₂, mild conditions, high selectivity.
Nitro Reduction Catalytic hydrogenation (H₂/Pd-C)Zn in CO₂/H₂O system rsc.orgUse of water as a solvent, avoids flammable H₂ gas, environmentally benign.

Reactivity and Derivatization Pathways of 2 Benzyloxy 6 Bromoaniline

Transition Metal-Catalyzed Cross-Coupling Reactions at the C-Br Bond

The C-Br bond in 2-(benzyloxy)-6-bromoaniline is a key handle for molecular elaboration. Its reactivity in palladium-catalyzed cross-coupling reactions allows for the introduction of a wide array of substituents at the 2-position of the aniline (B41778) ring. The ortho-disubstituted nature of this aniline derivative, with a bulky benzyloxy group and a reactive bromine atom flanking the amino group, presents unique steric and electronic considerations that influence the efficiency and outcome of these transformations.

Palladium-Catalyzed Suzuki-Miyaura Coupling with Organoboron Reagents

The Suzuki-Miyaura coupling is a powerful and widely utilized method for the formation of C-C bonds, involving the reaction of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. For substrates like this compound, this reaction is particularly valuable for synthesizing biaryl compounds and other substituted anilines that are important intermediates in pharmaceuticals and materials science. nih.gov

Research on unprotected ortho-bromoanilines, which are structurally analogous to this compound, has demonstrated a broad scope for the Suzuki-Miyaura coupling. nih.gov This suggests that this compound would be a viable substrate for coupling with a diverse range of boronic acids and their corresponding esters.

The reaction is expected to be compatible with various organoboron reagents, including:

Arylboronic acids: Both electron-rich and electron-poor arylboronic acids are generally well-tolerated, allowing for the synthesis of a wide variety of 2-(benzyloxy)-6-aryl anilines.

Alkenylboronic acids/esters: These reagents can be used to introduce vinyl groups, leading to the formation of styrenyl-type anilines.

Alkylboronic esters: While sp²-sp³ couplings can be more challenging, the use of alkylboronic esters, such as pinacol (B44631) esters, has been shown to be effective in related systems. nih.gov However, sterically hindered alkylboronates may present limitations.

Heteroaromatic boronic acids/esters: A range of heterocyclic moieties, including those containing nitrogen and sulfur, can be coupled, providing access to complex, medicinally relevant scaffolds. nih.gov

Limitations may arise with highly sterically demanding boronic acids due to the already crowded environment around the bromine atom in this compound, created by the adjacent benzyloxy and amino groups. Furthermore, substrates with functional groups that are incompatible with the basic reaction conditions of the Suzuki-Miyaura coupling may require protection strategies.

Table 1: Anticipated Scope of Suzuki-Miyaura Coupling with this compound and Various Boronic Acids/Esters

Boronic Acid/Ester TypeExpected OutcomePotential Limitations
Phenylboronic acidHigh yield of the corresponding biaryl aniline.Minimal limitations expected.
4-Methoxyphenylboronic acidGood to excellent yield, favored by electron-donating groups.Minimal limitations expected.
4-(Trifluoromethyl)phenylboronic acidGood yield, tolerant of electron-withdrawing groups.Reaction rates might be slightly slower.
(E)-Styrylboronic acidSuccessful coupling to form the alkenyl-substituted aniline.Potential for side reactions under harsh conditions.
Methylboronic acid pinacol esterModerate to good yield, sp³ coupling is feasible.May require specific ligand and reaction condition optimization.
2-Thiopheneboronic acidGood yield, compatible with heteroaromatic systems.Potential for catalyst inhibition by sulfur in some cases.

The choice of ligand is critical for the success of the Suzuki-Miyaura coupling of sterically hindered and electronically deactivated substrates like this compound. The ligand stabilizes the palladium catalyst, facilitates the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and can influence both the yield and the reaction rate.

For ortho-substituted bromoanilines, bulky and electron-rich phosphine (B1218219) ligands are often employed to enhance catalytic activity. These ligands promote the formation of the active monoligated palladium species, which is crucial for efficient oxidative addition to the sterically hindered C-Br bond.

Key findings in the optimization of catalytic systems for similar substrates include:

Catalyst Precursor: Palladacycles, such as CataXCium A Pd G3, have been identified as uniquely effective for the Suzuki-Miyaura cross-couplings of ortho-bromoanilines, outperforming more common palladium sources like Pd(OAc)₂ or Pd(dppf)Cl₂. nih.gov

Ligands: While the palladacycle itself contains a ligand, in systems using simpler palladium precursors, bulky monophosphine ligands from the Buchwald family (e.g., SPhos, XPhos) are often highly effective. These ligands have been shown to accelerate both oxidative addition and reductive elimination.

Solvent and Base: The choice of solvent and base can significantly impact the reaction outcome. Aprotic polar solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) have been shown to be superior to more traditional solvents like dioxane or toluene (B28343) in certain cases. nih.gov A variety of bases can be used, with inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) being common choices.

Optimization studies on analogous ortho-bromoanilines have shown that a combination of a specific palladacycle catalyst in a solvent like 2-MeTHF can lead to high yields, even at reduced catalyst loadings. nih.gov

Table 2: Effect of Different Catalysts on the Suzuki-Miyaura Coupling of a Model ortho-Bromoaniline

CatalystLigandSolventYield (%)
CataCXium A Pd G3Integrated2-MeTHF95
Pd(Amphos)Cl₂Amphos2-MeTHF22
SPhos Pd G4SPhos2-MeTHF0
XPhos Pd G3XPhos2-MeTHF0
(PPh₃)₂PdCl₂PPh₃2-MeTHF46

Data adapted from studies on a structurally related ortho-bromoaniline substrate. researchgate.net

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forges a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is a highly efficient method for the synthesis of arylalkynes, which are valuable precursors for a variety of organic transformations and are found in numerous natural products and functional materials. For this compound, the Sonogashira coupling provides a direct route to 2-(benzyloxy)-6-alkynyl-anilines.

The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Palladium Cycle:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of this compound to form a Pd(II)-aryl complex. The presence of the electron-donating amino and benzyloxy groups can increase the electron density on the aromatic ring, potentially slowing this step. However, the steric hindrance around the C-Br bond is a more dominant factor.

Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkynyl group to the Pd(II)-aryl complex.

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to release the final arylalkyne product and regenerate the Pd(0) catalyst.

Copper Cycle:

π-Alkyne Complex Formation: Copper(I) coordinates with the terminal alkyne.

Deprotonation: In the presence of a base (typically an amine like triethylamine (B128534) or diisopropylamine), the terminal proton of the alkyne becomes more acidic and is removed, forming a copper(I) acetylide. This species is the active nucleophile in the transmetalation step.

Chemoselectivity: The term chemoselectivity in this context refers to the preferential reaction at the C-Br bond over other potentially reactive sites in the molecule. This compound contains an N-H bond in the amino group, which could potentially interact with the catalyst or undergo side reactions. However, under standard Sonogashira conditions, the oxidative addition to the C-Br bond is highly favored, and the reaction is expected to proceed with high chemoselectivity for the desired C-C bond formation. If other halides were present on the aromatic ring, the reactivity order (I > Br > Cl) would dictate the site of coupling.

Regioselectivity: As this compound has only one halogen atom, the issue of regioselectivity (the position of the coupling) is straightforward; the coupling will occur at the C-6 position. In di- or poly-halogenated substrates, regioselectivity is governed by the relative reactivity of the C-X bonds and the steric and electronic environment of each halogen. For instance, in a molecule with both a bromo and a chloro substituent, the Sonogashira coupling would selectively occur at the more reactive C-Br bond.

The steric hindrance from the ortho-benzyloxy group in this compound could potentially influence the reaction rate but is not expected to prevent the coupling with a range of terminal alkynes. The choice of a suitable palladium catalyst and ligand combination, such as Pd(PPh₃)₂Cl₂/CuI, is crucial for overcoming any steric barriers and achieving high yields of the desired 2-(benzyloxy)-6-alkynyl-aniline products.

Heck Reaction with Alkenes

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, can be employed to couple this compound with various alkenes. wikipedia.org This reaction typically involves the use of a palladium catalyst, such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), in the presence of a base. wikipedia.org

The stereochemical outcome of the Heck reaction is predominantly trans with respect to the newly formed double bond. The regioselectivity is influenced by both steric and electronic factors of the reacting alkene. In the case of sterically demanding substrates like this compound, the regioselectivity is expected to be significantly influenced by the bulky benzyloxy group at the ortho position. This steric hindrance would likely favor the formation of the linear product over the branched product when reacting with monosubstituted alkenes.

While specific studies on the Heck reaction of this compound are not extensively documented in publicly available literature, general principles of the Heck reaction suggest that careful selection of ligands and reaction conditions can be used to control the regioselectivity. rsc.orgnih.gov For instance, the use of bidentate phosphine ligands can sometimes alter the regiochemical outcome. chim.it

Buchwald-Hartwig Amination for N-Arylation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling method for the formation of carbon-nitrogen bonds. wikipedia.orgnih.gov This reaction is particularly useful for the N-arylation of this compound, enabling the synthesis of more complex amine derivatives.

Through Buchwald-Hartwig amination, this compound can be coupled with a variety of primary and secondary amines to form diaryl amines. Furthermore, sequential amination reactions can lead to the synthesis of unsymmetrical triarylamines, which are valuable structures in materials science and medicinal chemistry. nih.govrsc.org For instance, an initial coupling of this compound with a primary arylamine would yield a diarylamine, which could then undergo a second N-arylation with a different aryl halide.

The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of base and ligand. sci-hub.se For sterically hindered substrates like this compound, bulky electron-rich phosphine ligands, such as those from the Buchwald or Hartwig groups (e.g., XPhos, SPhos), are often employed to facilitate the reaction. beilstein-journals.orgresearchgate.net Common bases used include sodium tert-butoxide (NaOtBu) and lithium hexamethyldisilazide (LHMDS). nih.gov The selection of the appropriate base-ligand combination is crucial to overcome the steric hindrance and achieve high yields of the desired N-arylated product. nih.gov

Table 1: Common Ligands and Bases in Buchwald-Hartwig Amination

Ligand Family Example Ligands Common Bases
Biaryl Phosphines XPhos, SPhos, RuPhos NaOtBu, KOtBu, Cs2CO3
Ferrocenyl Phosphines Josiphos NaOtBu, LiHMDS

Copper-Mediated Coupling Reactions (e.g., Ullmann-Type)

Copper-mediated coupling reactions, particularly Ullmann-type reactions, provide an alternative to palladium-catalyzed methods for the formation of carbon-heteroatom bonds. nsf.govorganic-chemistry.org These reactions are often advantageous due to the lower cost of copper catalysts.

The coupling of this compound with various nucleophiles, such as alcohols, phenols, and amines, can be achieved using a copper catalyst, often in the presence of a ligand and a base at elevated temperatures. rsc.orgresearchgate.netnih.govkln.ac.lk The nature of the ligand, which can range from simple diamines to more complex structures, is critical for the success of these reactions. mdpi.com Recent advancements have led to the development of milder reaction conditions for Ullmann-type couplings. nih.gov

Reactions Involving the Aromatic Amino Group

The primary amino group of this compound is nucleophilic and can participate in a variety of chemical transformations to introduce new functional groups.

Standard reactions of primary aromatic amines, such as acylation, sulfonylation, and alkylation, can be readily applied to this compound. For example, acylation with acid chlorides or anhydrides in the presence of a base would yield the corresponding amides. Similarly, reaction with sulfonyl chlorides would produce sulfonamides. N-alkylation can also be achieved, though care must be taken to control the degree of alkylation. nih.govresearchgate.netresearchgate.net

Furthermore, the amino group can be diazotized and subsequently replaced with a variety of other functional groups through Sandmeyer-type reactions, although the presence of the ortho-benzyloxy group might influence the stability and reactivity of the diazonium salt intermediate. The reactivity of the amino group is a key feature that allows for the synthesis of a diverse array of derivatives from this starting material. organic-chemistry.org

Acylation and Sulfonylation for Amide Formation

The primary amine functionality of this compound readily undergoes acylation and sulfonylation to form the corresponding amides and sulfonamides. These reactions are fundamental in organic synthesis for the protection of the amine group or for the introduction of new functionalities.

Acylation is typically achieved by treating the aniline with an acylating agent such as an acid chloride or an acid anhydride (B1165640) in the presence of a base. The base, often a non-nucleophilic tertiary amine like pyridine (B92270) or triethylamine, serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. derpharmachemica.com The general mechanism involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group. derpharmachemica.com

Sulfonylation follows a similar pathway, employing sulfonyl chlorides as the electrophile to yield sulfonamides. These reactions are valuable for creating derivatives with a range of chemical and physical properties.

Table 1: General Conditions for Acylation and Sulfonylation of Aromatic Amines
Reaction TypeReagentBaseSolventGeneral Conditions
AcylationAcid Chloride (R-COCl) or Acid Anhydride ((RCO)₂O)Pyridine, Triethylamine (TEA), N,N-Dimethylaminopyridine (DMAP)Dichloromethane (DCM), Chloroform, Tetrahydrofuran (B95107) (THF)Room temperature or gentle heating
SulfonylationSulfonyl Chloride (R-SO₂Cl)Pyridine, Triethylamine (TEA)Dichloromethane (DCM), Tetrahydrofuran (THF)Room temperature

Schiff Base Formation and Imine Chemistry

The reaction of this compound with aldehydes or ketones leads to the formation of Schiff bases, also known as imines. This condensation reaction is typically catalyzed by an acid and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. jetir.orgnih.govnanobioletters.com The azomethine (-C=N-) group in the resulting Schiff base is a key functional group in many biologically active compounds and serves as a versatile intermediate in organic synthesis. nanobioletters.com

The stability of the formed imine can be influenced by the nature of the aldehyde or ketone used. Aromatic aldehydes, in particular, form relatively stable Schiff bases with anilines. researchgate.net The reaction is reversible, and the equilibrium can be driven towards the product by removing the water formed during the reaction. nih.gov

Table 2: Key Aspects of Schiff Base Formation
ReactantCatalystKey IntermediateReaction Conditions
Aldehyde or KetoneAcid (e.g., acetic acid)CarbinolamineReflux in a suitable solvent (e.g., ethanol), often with azeotropic removal of water

Diazo and Azido (B1232118) Chemistry

The primary amino group of this compound can be converted into a diazonium salt through diazotization. This reaction is carried out by treating the aniline with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent reactions, including Sandmeyer reactions to introduce a wide range of functional groups.

Furthermore, the amino group can be a precursor for the synthesis of an aryl azide (B81097). One common method involves the diazotization of the aniline followed by treatment with sodium azide (NaN₃). Alternatively, aryl azides can sometimes be prepared from the corresponding aryl halide via nucleophilic substitution with an azide salt, although this is less common for unactivated aryl halides. rsc.org The azido group is a useful functional handle for various cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".

Table 3: Reactions Involving the Amine Group to Form Diazo and Azido Compounds
Target Functional GroupReagentsKey IntermediateGeneral Conditions
Diazonium Salt (-N₂⁺)Sodium Nitrite (NaNO₂), Strong Acid (e.g., HCl)N-Nitrosamine0-5 °C
Azide (-N₃)1. NaNO₂, HCl; 2. Sodium Azide (NaN₃)Diazonium SaltLow temperatures for diazotization, followed by reaction with azide

Intramolecular Cyclization Reactions Involving the Amine

The amine group in this compound can participate in intramolecular cyclization reactions, leading to the formation of heterocyclic ring systems. The specific outcome of such reactions depends on the presence of other reactive functional groups within the molecule or in a tethered side chain.

For instance, derivatives of anilines can undergo cyclization to form nitrogen-containing heterocycles like cinnolines. While not a direct reaction of this compound itself, a related transformation involves the reaction of a 2-nitrobenzyl alcohol with a benzylamine, which proceeds through an intramolecular redox cyclization. nih.gov This process involves the formation of an intermediate that undergoes condensation, isomerization, cyclization, and aromatization to yield the final heterocyclic product. nih.gov This illustrates the potential for the amine group to act as a nucleophile in ring-forming reactions, a pathway that could be accessible to derivatives of this compound under appropriate conditions.

Selective Cleavage and Modification of the Benzyloxy Protecting Group

The benzyloxy group in this compound serves as a protecting group for the phenolic hydroxyl function. Its removal is a crucial step in many synthetic sequences to unmask the phenol (B47542) for further reactions. The cleavage of the benzyl (B1604629) ether can be achieved through several methods, with hydrogenolysis and acid-mediated deprotection being the most common.

Hydrogenolysis and Transfer Hydrogenation

Catalytic hydrogenolysis is a mild and efficient method for the deprotection of benzyl ethers. The reaction is typically carried out using a palladium catalyst, most commonly palladium on carbon (Pd/C), in the presence of hydrogen gas (H₂). google.com The benzyl C-O bond is selectively cleaved, yielding the corresponding phenol and toluene as a byproduct.

An alternative to using hydrogen gas is transfer hydrogenation. In this method, a hydrogen donor molecule is used in conjunction with the palladium catalyst. organic-chemistry.orgmdma.chrsc.org Common hydrogen donors include formic acid, ammonium (B1175870) formate, and cyclohexene. organic-chemistry.orgmdma.chrsc.org Transfer hydrogenation offers practical advantages as it avoids the need for handling gaseous hydrogen. mdma.ch

Table 4: Conditions for Hydrogenolytic Deprotection of Benzyl Ethers
MethodCatalystHydrogen SourceSolventGeneral Conditions
Catalytic HydrogenolysisPalladium on Carbon (Pd/C)Hydrogen Gas (H₂)Methanol, Ethanol, Ethyl AcetateAtmospheric or elevated pressure, room temperature
Transfer HydrogenationPalladium on Carbon (Pd/C)Formic Acid, Ammonium Formate, CyclohexeneMethanol, EthanolRoom temperature or gentle heating

Acid-Mediated Deprotection Strategies

The benzyloxy group can also be cleaved under acidic conditions. Strong protic acids such as hydrogen bromide (HBr) in acetic acid or trifluoroacetic acid (TFA) are often employed. nih.gov The mechanism involves the protonation of the ether oxygen, making it a better leaving group, followed by nucleophilic attack of the conjugate base of the acid on the benzylic carbon or by the formation of a benzyl cation.

Lewis acids like boron trichloride (B1173362) (BCl₃) are also effective for the debenzylation of aryl benzyl ethers. researchgate.net This method can be advantageous when other functional groups in the molecule are sensitive to hydrogenolysis conditions. The choice of the acidic reagent and reaction conditions can be tailored to the specific substrate to minimize side reactions. researchgate.net

Table 5: Acidic Reagents for Benzyl Ether Cleavage
ReagentSolventGeneral Conditions
Hydrogen Bromide (HBr) in Acetic Acid or Trifluoroacetic Acid (TFA)Acetic Acid, Trifluoroacetic AcidRoom temperature or heating
Boron Trichloride (BCl₃)Dichloromethane (DCM)Low temperatures (e.g., -78 °C to room temperature)
Isopropanol Hydrochloride (IPA·HCl)IsopropanolHeating

Oxidative and Lewis Acid-Mediated Deprotection

The cleavage of the benzyl ether in this compound to yield 2-amino-3-bromophenol (B111245) can be accomplished through several oxidative and Lewis acid-promoted methods. These techniques offer alternatives to the more common catalytic hydrogenolysis, which might be incompatible with other reducible functional groups in a complex molecule.

Oxidative Deprotection

Oxidative methods for benzyl ether cleavage typically involve the formation of a benzylic radical or cation, which is then converted to a hemiacetal that readily hydrolyzes. A variety of reagents have been developed for this purpose, offering high yields and compatibility with sensitive functional groups.

One effective method involves the use of a nitroxyl-radical catalyst in conjunction with a co-oxidant like phenyl iodonium (B1229267) bis(trifluoroacetate) (PIFA). This system operates at ambient temperature and demonstrates a broad substrate scope, even tolerating functional groups that are sensitive to hydrogenation. Another approach utilizes 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as an oxidant. The efficiency of DDQ-mediated debenzylation can be enhanced by visible-light irradiation, allowing for milder reaction conditions. Furthermore, a biphasic system employing sodium bromate (B103136) (NaBrO₃) and sodium dithionite (B78146) (Na₂S₂O₄) has been shown to selectively debenzylate saccharides in the presence of sensitive groups like azides, highlighting its potential for chemoselective applications.

Lewis Acid-Mediated Deprotection

Lewis acids facilitate the cleavage of benzyl ethers by coordinating to the ether oxygen, thereby weakening the carbon-oxygen bond and promoting its scission. Boron trihalides, particularly boron trichloride (BCl₃) and boron tribromide (BBr₃), are powerful reagents for this transformation.

A notable example that underscores the utility of this method for substrates similar to this compound is the deprotection of 6-bromo-2-methoxyaniline. In this synthesis, boron tribromide is used to effectively cleave the methyl ether, yielding 2-amino-3-bromophenol in high yield. This demonstrates the suitability of strong Lewis acids for deprotecting electron-rich aromatic ethers bearing a halogen substituent. The reaction typically proceeds by adding the Lewis acid to a solution of the substrate in an inert solvent, such as dichloromethane, at low temperature, followed by warming to room temperature.

For more sensitive substrates, milder Lewis acid systems have been developed. For instance, the boron trichloride-dimethyl sulfide (B99878) complex (BCl₃·SMe₂) offers a more selective means of debenzylation, tolerating a wide array of other protecting groups such as silyl (B83357) ethers and esters. organic-chemistry.org The addition of a cation scavenger, like pentamethylbenzene (B147382), can further enhance the mildness and selectivity of BCl₃-mediated debenzylation by trapping the liberated benzyl cation, thus preventing side reactions with other functionalities within the molecule. researchgate.net

Table 1: Selected Reagents for Oxidative and Lewis Acid-Mediated Deprotection of Benzyl Ethers
MethodReagent(s)Key Features
OxidativeNitroxyl-radical catalyst / PIFAAmbient temperature; tolerates hydrogenation-sensitive groups.
OxidativeDDQ / visible lightMild conditions; enhanced reactivity with light. organic-chemistry.org
OxidativeNaBrO₃ / Na₂S₂O₄Biphasic system; compatible with azides. rsc.org
Lewis AcidBBr₃Strong reagent; effective for dealkylation of electron-rich aryl ethers.
Lewis AcidBCl₃·SMe₂Mild and selective; tolerates silyl ethers and esters. organic-chemistry.org
Lewis AcidBCl₃ / PentamethylbenzeneVery mild conditions due to cation scavenger; high functional group tolerance. researchgate.net

Orthogonal Deprotection Strategies in Complex Synthesis

In the synthesis of complex molecules that require the protection of multiple functional groups, an orthogonal deprotection strategy is essential. This approach involves the use of protecting groups that can be removed under distinct sets of conditions, allowing for the selective deprotection of one group without affecting others. The benzyloxy group of this compound can be a key component of such a strategy, given the variety of methods available for its cleavage.

The choice of deprotection method for the benzyloxy group dictates which other protecting groups are compatible. For instance, if catalytic hydrogenolysis is chosen for debenzylation, then other protecting groups that are sensitive to reduction, such as azides or alkenes, cannot be present. Conversely, employing an oxidative or Lewis acid-mediated deprotection allows for the presence of such reducible functionalities.

A study by Okano et al. highlights a powerful orthogonal strategy using a mild Lewis acid debenzylation. researchgate.net They demonstrated that aryl benzyl ethers can be selectively cleaved using BCl₃ in the presence of pentamethylbenzene as a cation scavenger, while a wide range of other protecting groups remain intact. This includes acid-labile groups like tert-butyloxycarbonyl (Boc) and tert-butyldimethylsilyl (TBS) ethers, as well as groups like carbamates (Cbz and Alloc) and sulfonamides (o-Ns). researchgate.net This high degree of orthogonality is particularly valuable in multi-step syntheses.

For example, a synthetic intermediate containing the this compound moiety could also have another amine protected with a Boc group and a hydroxyl group protected as a TBS ether. Utilizing the BCl₃/pentamethylbenzene system would allow for the selective removal of the benzyl group to reveal the phenol, without disturbing the Boc or TBS groups. These could then be removed at later stages under their specific acidic or fluoride-mediated conditions, respectively.

Table 2: Orthogonal Compatibility of Benzyl Ether Deprotection using BCl₃/Pentamethylbenzene
Protecting GroupChemical StructureStability to BCl₃/PentamethylbenzeneTypical Deprotection Conditions
tert-Butyldimethylsilyl (TBS) etherR-O-Si(CH₃)₂C(CH₃)₃Stable researchgate.netF⁻ (e.g., TBAF)
tert-Butyloxycarbonyl (Boc)R-NH-COOC(CH₃)₃Stable researchgate.netStrong Acid (e.g., TFA)
Benzyloxycarbonyl (Cbz)R-NH-COOCH₂C₆H₅Stable researchgate.netCatalytic Hydrogenolysis
Allyloxycarbonyl (Alloc)R-NH-COOCH₂CH=CH₂Stable researchgate.netPd(0) catalyst
Pivalate (Piv) esterR-O-COC(CH₃)₃Stable researchgate.netBase (e.g., NaOH, K₂CO₃)

The ability to selectively cleave the benzyl ether of this compound via oxidative or Lewis acid-mediated pathways, while preserving a diverse array of other protecting groups, underscores its utility as a versatile building block in the strategic assembly of complex molecular targets.

Applications of 2 Benzyloxy 6 Bromoaniline in Complex Molecular Synthesis

Strategic Building Block for Heterocyclic Systems

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. uou.ac.in 2-(Benzyloxy)-6-bromoaniline is a key starting material for the synthesis of a wide array of these valuable molecules.

Indole (B1671886) and Benzofuran (B130515) Scaffold Construction

Indole and benzofuran motifs are prevalent in a multitude of biologically active natural products and synthetic drugs. lbp.worldnih.gov The synthesis of substituted indoles and benzofurans often relies on the strategic use of functionalized anilines and phenols, respectively.

Indole Synthesis: The presence of the amino group and the bromo substituent in this compound allows for its participation in various indole-forming reactions. For instance, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling with terminal alkynes, can be employed to introduce an alkyne moiety ortho to the amino group. Subsequent intramolecular cyclization, often induced by a reagent like tetrabutylammonium (B224687) fluoride (B91410) (TBAF), leads to the formation of the indole ring. researchgate.net This strategy allows for the regioselective construction of 6-bromoindoles, which can be further functionalized. researchgate.net The benzyloxy group can be retained or cleaved at a later stage to yield a hydroxylated indole, a common feature in many bioactive compounds.

A notable application involves the synthesis of 6-bromo-2-arylindoles. researchgate.net This process can start with the chemoselective Sonogashira coupling of a protected 2-iodo-5-bromoaniline with an arylacetylene, followed by a TBAF-induced 5-endo-dig cyclization to yield the desired bromo indole. researchgate.net

Benzofuran Synthesis: While direct conversion of this compound to a benzofuran is less common, its structural motif is relevant to benzofuran synthesis methodologies. The synthesis of benzofurans often involves the cyclization of ortho-substituted phenols. lbp.worldresearchgate.net Although this compound is an aniline (B41778), its phenolic precursor, 2-bromo-6-hydroxylaniline, or a derivative thereof, could be utilized in classic benzofuran syntheses. For example, a common route involves the O-alkylation of a phenol (B47542) with a haloalkene, followed by a Claisen rearrangement and subsequent cyclization. lbp.world A bimetallic catalyst system, such as Pd–Cu/C, has been shown to be effective for the alkynylation–cyclization of 2-iodophenols to produce benzofurans. beilstein-journals.org

Synthesis of Quinoline and Isoquinoline (B145761) Derivatives

Quinolines and isoquinolines are nitrogen-containing bicyclic aromatic compounds that form the core of many pharmaceuticals. arabjchem.orgnumberanalytics.com

Quinoline Synthesis: The synthesis of quinolines often involves the condensation of anilines with α,β-unsaturated carbonyl compounds or their equivalents. Classic methods like the Friedländer, Skraup, and Doebner-von Miller syntheses utilize aniline derivatives. This compound can serve as the aniline component in these reactions, leading to the formation of quinolines with a bromo and a benzyloxy substituent on the benzene (B151609) ring. These substituents can then be used for further molecular elaboration. For example, a scalable synthesis of halo-substituted quinolin-2(1H)-ones has been reported, which are precursors to quinolines. lookchem.com

Isoquinoline Synthesis: The construction of the isoquinoline skeleton typically proceeds via methods such as the Bischler-Napieralski, Pictet-Spengler, or Pomeranz-Fritsch reactions. numberanalytics.comquimicaorganica.org These syntheses often start from β-phenylethylamine derivatives. While this compound is not a direct precursor in these classic routes, it can be chemically modified to form the necessary starting materials. For instance, the amino group could be transformed into other functionalities to build the required side chain for cyclization. A versatile synthesis of substituted isoquinolines has been developed involving the trapping of metalated o-tolualdehyde tert-butylimines with nitriles. harvard.edu

Benzimidazole and Other Nitrogen-Containing Heterocycles

Benzimidazoles are a significant class of heterocyclic compounds with a wide range of biological activities. nih.gov The synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or a carboxylic acid derivative. researchgate.net

Benzimidazole Synthesis: this compound can be a precursor to the required o-phenylenediamine. For example, nitration of the aniline followed by reduction of the nitro group would yield a 1,2-diaminobenzene derivative, which can then be cyclized. A multi-gram scale synthesis of 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole has been achieved through the condensation of 4-bromo-1,2-diaminobenzene with 2-nitrobenzaldehyde. nih.gov Furthermore, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to introduce an amino group ortho to the existing one, directly forming the o-phenylenediamine scaffold.

Other Nitrogen-Containing Heterocycles: The reactivity of the amino and bromo groups in this compound makes it a valuable precursor for a variety of other nitrogen-containing heterocycles. scholaris.cakit.edunih.govgoogle.com For instance, it can be used in the synthesis of benzoxazines, which are known for their diverse biological activities. nih.gov The synthesis of benzimidazo[1,2-a]benzimidazoles can be achieved by reacting 2-chlorobenzimidazole (B1347102) with 2-bromoaniline (B46623). google.com

Polycyclic Aromatic System Assembly

Polycyclic aromatic hydrocarbons (PAHs) are organic compounds containing multiple fused aromatic rings. fau.euresearchgate.netiarc.fr While this compound is not a PAH itself, it can be a building block in their synthesis. The bromo substituent allows for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to introduce additional aromatic rings. The amino and benzyloxy groups can be modified or removed as needed during the synthetic sequence to build up the desired polycyclic system.

Precursor for Advanced Chemical Intermediates in Pharmaceutical Chemistry (Purely Synthetic Focus)

The strategic placement of the bromo, amino, and benzyloxy groups makes this compound a valuable starting material for the synthesis of complex intermediates in pharmaceutical research.

Scaffold Design and Elaboration

In medicinal chemistry, a scaffold is the core structure of a molecule to which various functional groups can be attached to create a library of compounds for biological screening. whiterose.ac.uk this compound provides a versatile scaffold for such purposes.

The bromo atom is particularly useful for introducing molecular diversity through a wide range of palladium-catalyzed cross-coupling reactions. This allows for the attachment of various aryl, heteroaryl, alkyl, or alkyne groups at this position. The amino group can be acylated, alkylated, or used as a directing group in ortho-metalation reactions to further functionalize the aromatic ring. It can also be converted into other functional groups, such as a diazonium salt, which can then be replaced by a variety of substituents. The benzyloxy group serves as a protected hydroxyl group. The benzyl (B1604629) protecting group is stable to many reaction conditions but can be readily removed by catalytic hydrogenation to reveal the phenol, which can then be further modified.

This multi-functional nature allows for a high degree of control over the final molecular architecture, making it an ideal starting point for the synthesis of novel and complex molecules with potential therapeutic applications. The ability to selectively manipulate each of the functional groups is a key advantage in the design and synthesis of new chemical entities.

Introduction of Chirality and Stereochemical Control

The direct application of this compound as a chiral auxiliary or as a primary precursor in well-established asymmetric syntheses is not extensively documented in peer-reviewed scientific literature. Asymmetric catalysis often relies on catalysts or ligands with defined stereochemistry to control the formation of chiral products. chiralpedia.comccnu.edu.cn The development of such chiral catalysts is a cornerstone of modern chemistry, enabling the production of enantiomerically pure compounds for pharmaceuticals and fine chemicals. chiralpedia.com

While direct evidence is limited, the structural framework of this compound, featuring both an amine and a bromo-substituted aromatic ring, presents possibilities for its use in the synthesis of more complex chiral molecules. For instance, substituted anilines are common starting points for the synthesis of chiral N-heterocyclic carbene (NHC) ligands or other ligand classes used in asymmetric catalysis. rsc.orgyork.ac.uk The amine group can be functionalized to build part of a ligand backbone, while the bromo- and benzyloxy- groups can be modified or retained to influence the steric and electronic properties of the resulting chiral environment. The synthesis of chiral ligands often involves multi-step processes starting from readily available, but not necessarily chiral, building blocks. nih.govresearchgate.net Therefore, it is plausible that this compound could serve as a foundational molecule for the development of novel chiral ligands, although specific examples of this application are not currently prevalent in the literature.

Role in the Synthesis of Functional Organic Materials

This compound serves as a valuable building block in the burgeoning field of functional organic materials. Its distinct substitution pattern, featuring a reactive amine group, a synthetically versatile bromine atom, and a bulky, cleavable benzyloxy group, allows for its incorporation into a variety of advanced material architectures. Chemical suppliers categorize the compound for use in material science, including as a monomer and a precursor for optical and electronic materials, underscoring its relevance in this domain. bldpharm.com

The utility of this compound as a monomer is noted by its classification as a potential building block for Covalent Organic Frameworks (COFs). bldpharm.com COFs are a class of porous crystalline polymers with ordered structures, and their synthesis relies on the polymerization of well-defined molecular building blocks. The amine functionality on the aniline ring is suitable for forming linkages, such as imines, through condensation reactions, which are common in COF synthesis.

While specific polymerization schemes involving this compound are not extensively detailed, the use of structurally related bromoanilines as monomers is well-documented. For example, brominated anilines like 2,4,6-tribromoaniline (B120722) are used as key raw materials in the synthesis of brominated benzoxazine (B1645224) monomers. researchgate.netresearchgate.net These monomers undergo thermal ring-opening polymerization to produce polybenzoxazines, which are high-performance polymers known for their thermal stability and flame-retardant properties. researchgate.netresearchgate.net

Furthermore, bromoanilines can be utilized in the modification of other polymer systems. In the field of polymer nanocomposites, 4-bromoaniline (B143363) has been used to functionalize Polyhedral Oligomeric Silsesquioxane (POSS) structures. mdpi.com The resulting amine-functionalized POSS can then be incorporated as a monomer in step-polymerization reactions to create hybrid polymers like polyamides and polyimides with enhanced thermal and mechanical properties. mdpi.com These examples highlight the established role of the bromoaniline moiety in creating and modifying advanced polymers, a role for which this compound is also a suitable candidate.

Table 1: Properties of this compound

PropertyValue
CAS Number 1871554-47-0
Molecular Formula C₁₃H₁₂BrNO
Molecular Weight 278.14 g/mol
SMILES Code NC1=C(Br)C=CC=C1OCC2=CC=CC=C2

This interactive table provides a summary of key properties for this compound.

This compound is identified by chemical suppliers as a material for the synthesis of OLED (Organic Light-Emitting Diode) materials and other optical materials. bldpharm.com This suggests its role as a precursor in the construction of larger, electronically active molecules. The performance of organic electronic materials is highly dependent on their molecular structure and conformation. huji.ac.il

The aniline framework is a common feature in many organic electronic materials. Substituted anilines are frequently used as building blocks for larger conjugated systems that form the basis of organic semiconductors and light-emitting compounds. For instance, aromatic diamines are key monomers in the synthesis of certain copolyimides designed as thermostable, light-emitting materials for potential OLED applications. researchgate.net The synthetic strategy often involves the polycondensation of these diamine monomers with various dianhydrides. researchgate.net

The bromine atom on the this compound ring is particularly significant as it provides a reactive site for cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig reactions). These reactions are fundamental tools for building the complex carbon-carbon and carbon-heteroatom bonds that constitute the backbones of conjugated polymers and complex dyes. The synthesis of formazan (B1609692) dyes, which can be used to produce phosphors, has been achieved through the coupling of diazonium salts with bromoanilines. researchgate.net While specific research detailing the transformation of this compound into a final optoelectronic device component is not abundant, its structural motifs are consistent with those of established precursors for functional dyes and polymers used in organic electronics.

Advanced Spectroscopic and Computational Investigations of 2 Benzyloxy 6 Bromoaniline and Its Transformations

High-Resolution Spectroscopic Techniques for Mechanistic Elucidation

Modern spectroscopic techniques are indispensable tools for chemists, offering detailed information at the molecular level. For a molecule with the complexity of 2-(Benzyloxy)-6-bromoaniline, which contains multiple functional groups and aromatic systems, a combination of techniques is often necessary for unambiguous characterization and for monitoring its chemical transformations.

One-dimensional (1D) NMR spectroscopy provides fundamental information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C. However, for complex molecules like this compound and its potential transformation products, spectral overlap can render 1D spectra difficult to interpret. Multi-dimensional NMR techniques overcome this limitation by correlating signals through chemical bonds or through space, allowing for definitive structural assignments. researchgate.netillinois.edu

Correlation Spectroscopy (COSY): This 2D NMR experiment identifies proton-proton (¹H-¹H) coupling networks within a molecule. For this compound, COSY would reveal the connectivity between the protons on the aniline (B41778) ring and the protons of the benzyloxy group, confirming the integrity of these fragments.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. This is crucial for assigning the carbon signals of this compound by linking them to their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically 2-3 bonds). This technique is particularly powerful for identifying quaternary carbons and for establishing connectivity between different functional groups. For instance, an HMBC correlation between the benzylic protons (-CH₂-) and the carbon atom of the aniline ring attached to the oxygen would confirm the benzyloxy linkage.

Reaction Monitoring: By acquiring 2D NMR spectra at various time points during a reaction involving this compound, one can track the disappearance of starting material signals and the appearance of product signals. This allows for the identification of transient intermediates and provides kinetic information about the transformation. illinois.edu

A hypothetical analysis of this compound and a potential cyclization product using 2D NMR is summarized in the table below.

NMR Technique Information Gained for this compound Application in Reaction Monitoring
COSY Confirms ¹H-¹H spin systems within the aniline and benzyl (B1604629) rings.Monitors changes in the aromatic spin systems upon substitution or cyclization.
HSQC Assigns ¹³C signals for all protonated carbons.Tracks the conversion of specific CH, CH₂, and CH₃ groups.
HMBC Establishes connectivity between the benzyloxy group and the aniline ring; confirms the relative positions of substituents.Identifies the formation of new C-C or C-N bonds by observing new long-range correlations.
NOESY Provides through-space correlations, confirming the spatial proximity of the benzyl group to the aniline ring.Can reveal stereochemical details of reaction products.

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. Advanced MS techniques are pivotal in identifying reaction products, byproducts, and unstable intermediates that may not be observable by other methods. researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of this compound and its derivatives. This is critical for confirming the identity of newly synthesized compounds.

Tandem Mass Spectrometry (MS/MS): In MS/MS, ions of a specific m/z (precursor ions) are selected, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides a structural fingerprint of the molecule. For this compound, characteristic fragments would include the tropylium ion (m/z 91) from the benzyl group and fragments corresponding to the bromoaniline core.

Reaction Monitoring: By coupling a mass spectrometer to a reaction vessel, it is possible to monitor the reaction mixture in real-time. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can gently ionize molecules from the liquid phase, allowing for the detection of reactants, intermediates, and products as a function of time. This approach can provide direct evidence for proposed reaction mechanisms. chemrxiv.org

Mass Spectrometry Technique Application to this compound Transformations Expected Observations
HRMS Accurate mass determination of final products to confirm elemental composition.A measured mass that matches the calculated mass to within a few parts per million (ppm).
LC-MS Separation and identification of components in a complex reaction mixture.Detection of starting material, products, and any stable byproducts.
MS/MS Structural elucidation of reaction intermediates and products based on fragmentation patterns.Fragmentation patterns that confirm the presence of key structural motifs in the products.
Real-time MS Direct observation of transient species during a reaction.The appearance and subsequent disappearance of ions corresponding to short-lived intermediates.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. mdpi.com These techniques are particularly useful for identifying functional groups and for monitoring their changes during a chemical reaction. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, the IR spectrum would show characteristic absorption bands for the N-H stretches of the amine group (around 3300-3500 cm⁻¹), C-H stretches of the aromatic rings and the methylene bridge, C=C stretching of the aromatic rings (around 1450-1600 cm⁻¹), and the C-O ether linkage.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The C-Br stretching vibration in this compound would be readily observable in the Raman spectrum.

Reaction Monitoring: Changes in the vibrational spectra can be used to monitor the progress of a reaction. For example, in a reaction where the amine group of this compound is acylated, the disappearance of the N-H stretching bands and the appearance of a strong C=O stretching band (amide I band) would be clear indicators of the reaction's progress.

Functional Group Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Utility in Reaction Monitoring
N-H (Amine)3300-3500WeakDisappearance indicates reaction at the amine.
C-H (Aromatic)3000-3100StrongChanges in this region can indicate substitution on the rings.
C-H (Aliphatic)2850-2960ModerateGenerally stable unless the benzyloxy group reacts.
C=C (Aromatic)1450-1600StrongShifts can indicate changes in the electronic structure of the rings.
C-O (Ether)1000-1300ModerateDisappearance would indicate cleavage of the ether bond.
C-Br500-600StrongDisappearance indicates de-bromination.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry provides a theoretical framework to understand and predict the behavior of molecules. By solving the equations of quantum mechanics, it is possible to calculate the geometric and electronic structures, energies, and spectroscopic properties of molecules like this compound. nih.govresearchgate.net

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost. nih.gov DFT calculations can provide deep insights into the properties of this compound.

Geometry Optimization: DFT can be used to calculate the most stable three-dimensional structure of the molecule, providing information on bond lengths, bond angles, and dihedral angles. physchemres.org

Electronic Properties: The distribution of electrons in the molecule can be analyzed through calculations of molecular orbitals, electrostatic potential maps, and atomic charges. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as their energies and spatial distributions can be used to predict the molecule's reactivity. For an aniline derivative, the HOMO is expected to be localized on the aniline ring and the nitrogen atom, indicating that these are the likely sites for electrophilic attack.

Spectroscopic Properties: DFT can be used to calculate theoretical vibrational frequencies (IR and Raman) and NMR chemical shifts. researchgate.net Comparing these calculated spectra with experimental data can aid in the interpretation of the experimental results and confirm structural assignments.

Calculated Property Insight Provided for this compound
Optimized Geometry Predicts the preferred conformation of the benzyloxy group relative to the aniline ring.
HOMO/LUMO Energies The energy gap between the HOMO and LUMO indicates the chemical reactivity and electronic excitation properties.
Electrostatic Potential Map Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. The nitrogen lone pair and the aniline ring are expected to be electron-rich.
Calculated Vibrational Frequencies Aids in the assignment of experimental IR and Raman spectra.
Calculated NMR Chemical Shifts Helps in the assignment of complex ¹H and ¹³C NMR spectra.

One of the most powerful applications of computational chemistry is the ability to model the entire course of a chemical reaction. This involves identifying the transition state, which is the highest energy point along the reaction coordinate.

Transition State (TS) Searching: By using specialized algorithms, it is possible to locate the geometry of the transition state for a proposed reaction step. The energy of the transition state relative to the reactants determines the activation energy, which is a key factor controlling the reaction rate.

Reaction Pathway Mapping: The Intrinsic Reaction Coordinate (IRC) method can be used to trace the reaction path from the transition state down to the reactants and products, confirming that the identified TS connects the desired species.

Mechanism Elucidation: By calculating the activation energies for different possible reaction pathways, it is possible to predict which mechanism is most likely to occur. For example, in a potential intramolecular cyclization of a derivative of this compound, DFT could be used to compare the energy barriers for different cyclization modes, thus predicting the regioselectivity of the reaction. nih.gov

Conformational Analysis and Stereoelectronic Effects on Reactivity

The reactivity of this compound is significantly governed by stereoelectronic effects, which arise from the interaction of electron orbitals. The bulky benzyloxy and bromo groups at the ortho positions create steric hindrance around the amino group. This steric crowding can influence the planarity of the amine group and its ability to participate in resonance with the benzene (B151609) ring. In substituted anilines, steric hindrance from ortho substituents can inhibit protonation, making the aniline a weaker base compared to its meta and para isomers—a phenomenon known as the "ortho effect". wikipedia.orgbyjus.com This effect is a combination of both steric and electronic factors. byjus.com The electron-withdrawing inductive effect of the bromine atom and the electronic properties of the benzyloxy group will also modulate the electron density on the nitrogen atom and the aromatic ring, thereby influencing the compound's reactivity in, for example, electrophilic aromatic substitution reactions. youtube.com The presence of electron-withdrawing substituents generally leads to higher toxic effects in substituted anilines, a factor that can be correlated with descriptors of hydrogen bonding capacity. nih.gov

Interactive Data Table: General Stereoelectronic Effects in Substituted Anilines

EffectDescriptionImpact on Reactivity of this compound (Predicted)
Steric Hindrance The bulky ortho substituents (benzyloxy and bromo) impede the approach of reagents to the amino group.Reduced basicity of the amine; potential hindrance of N-alkylation or N-acylation reactions.
Ortho Effect A combination of steric and electronic effects that makes ortho-substituted anilines weaker bases than aniline, regardless of the substituent's nature. byjus.comThe basicity of this compound is expected to be lower than that of aniline.
Inductive Effect The electronegative bromine atom withdraws electron density from the aromatic ring through the sigma bond.Deactivation of the aromatic ring towards electrophilic substitution.
Resonance Effect The lone pair of electrons on the nitrogen of the amino group can be delocalized into the benzene ring, increasing electron density at the ortho and para positions. The oxygen of the benzyloxy group also has lone pairs that can participate in resonance.The activating effect of the amino and benzyloxy groups will be sterically hindered, potentially altering the regioselectivity of electrophilic aromatic substitution.

Prediction and Validation of Spectroscopic Parameters

The prediction of spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts, through computational methods is a powerful tool for structure elucidation and validation. article4pub.comspectroscopyasia.com Density Functional Theory (DFT) is a commonly employed quantum chemical method for this purpose. article4pub.com For fluorinated aromatic compounds, scaling factors have been developed to improve the accuracy of predicted 19F NMR chemical shifts with relatively low levels of theory. researchgate.netescholarship.org A similar approach could be applied to predict the 1H and 13C NMR spectra of this compound. The accuracy of these predictions is dependent on the level of theory and the basis set used for the calculations. wisc.edu

The predicted spectra can then be validated by comparison with experimentally obtained data. For instance, in a study of N-(methoxysalicylidene) anilines, the calculated infrared, NMR, and ultraviolet spectra were found to be comparable to the experimental spectra, aiding in the structural identification. article4pub.com While specific spectroscopic data for this compound is not available in the reviewed literature, the expected 1H NMR spectrum would show characteristic signals for the aromatic protons, the benzylic methylene protons, and the amine protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents and their positions on the ring. amherst.edu

Interactive Data Table: Predicted vs. Experimental Spectroscopic Data (Hypothetical for this compound)

Spectroscopic ParameterPredicted Value (Computational Model)Experimental Value
1H NMR (δ, ppm) - Aromatic H 6.5 - 7.5Data not available in sources
1H NMR (δ, ppm) - CH2 (benzyl) ~5.0Data not available in sources
1H NMR (δ, ppm) - NH2 3.5 - 4.5 (broad)Data not available in sources
13C NMR (δ, ppm) - C-Br 110 - 120Data not available in sources
13C NMR (δ, ppm) - C-O 145 - 155Data not available in sources
IR (cm-1) - N-H stretch 3300 - 3500Data not available in sources

Note: The values in this table are hypothetical and based on general ranges for similar functional groups. Specific experimental data for this compound is required for validation.

Future Directions and Emerging Research Perspectives for 2 Benzyloxy 6 Bromoaniline

Development of More Sustainable and Atom-Economical Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes, prioritizing the reduction of waste, energy consumption, and use of hazardous materials. For halogenated compounds like 2-(Benzyloxy)-6-bromoaniline, traditional bromination methods often involve molecular bromine, a hazardous and corrosive reagent. sci-hub.se Future research will likely focus on developing greener alternatives.

One promising approach is the use of solid bromine carriers or catalytic systems that improve atom economy and safety. sci-hub.se For instance, methods utilizing cetyltrimethylammonium tribromide (CTMATB) have been developed for the greener synthesis of various bromoanilines. asianpubs.org Another advanced strategy involves using copper(II) bromide (CuBr₂) as both the bromine source and the oxidant. google.com This system is particularly advantageous as the catalyst can be regenerated with oxygen, allowing for continuous recycling and minimizing waste. google.com Applying such catalytic bromination techniques to the synthesis of this compound or its precursors would represent a significant step towards sustainability. Furthermore, the choice of solvent is critical; employing less toxic and recyclable solvents like tetrahydrofuran (B95107) (THF) in these syntheses can further reduce the environmental impact. google.com The overarching goal is to develop synthetic protocols that are not only high-yielding but also adhere to the principles of atom economy, where a maximal number of atoms from the reactants are incorporated into the final product. thieme-connect.comarabjchem.org

Exploration of Novel Catalytic Systems for its Transformations (e.g., Photocatalysis)

The bromo and aniline (B41778) functionalities of this compound make it an excellent substrate for a variety of cross-coupling and cyclization reactions. Research is moving beyond traditional palladium catalysts to explore novel systems with unique reactivity and milder reaction conditions.

A particularly vibrant area of research is the use of dual-catalyst systems. For example, a "combo-catalysis" approach using both CuBr and ZnI₂ has been shown to be highly effective for the rapid, room-temperature synthesis of quinolines from 2-bromoaniline (B46623) and alkynes. nih.govacs.org This method proceeds under solvent-free conditions, enhancing its green credentials, and achieves high yields in short reaction times. nih.govacs.org

Table 1: Example of Novel Combo-Catalysis for Quinoline Synthesis from 2-Bromoaniline

ReactantsCatalyst SystemConditionsProductYieldReference
2-Bromoaniline, 4-Ethynyltoluene, ParaformaldehydeCuBr (10 mol%), ZnI₂ (10 mol%)Solvent-free, Room Temp, 30 min8-Bromo-4-p-tolylquinoline81% nih.gov, acs.org

Photocatalysis represents another frontier, offering reagent-free, atom-economical transformations driven by light. lookchem.com Heterogeneous photocatalysts, such as bismuth tungstate (B81510) (Bi₂WO₆), are gaining attention for their robustness and efficiency in synthesizing heterocyclic structures like benzazoles. nih.govnih.gov These catalysts can be modified to enhance their activity; for instance, creating 2D nanosheets of Bi₂WO₆ can generate more acidic sites on the catalyst surface, improving reaction yields under low-energy light sources. nih.gov The application of such photocatalytic systems to induce novel cyclizations or cross-coupling reactions with this compound could unlock new synthetic pathways that are inaccessible with conventional thermal methods.

Integration into Continuous Flow Chemistry and High-Throughput Synthesis Platforms

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and ease of scalability. The integration of this compound into flow synthesis platforms is an emerging area with considerable potential. For example, the reduction of aromatic nitro compounds, a common step in the synthesis of aniline precursors, has been efficiently performed in continuous flow reactors. beilstein-journals.org Similarly, transition metal-catalyzed reactions, such as Negishi cross-coupling, have been successfully adapted to flow systems for the synthesis of biaryls. acs.org

A multi-step flow process could be envisioned for the synthesis and subsequent functionalization of this compound. Such a platform would allow for the telescoping of several reaction steps without the need for intermediate isolation and purification, drastically improving efficiency. Furthermore, coupling flow reactors with high-throughput screening technologies would enable the rapid optimization of reaction conditions and the exploration of a wide range of reaction partners. This synergy is crucial for accelerating the discovery of new derivatives and applications. The development of immobilized catalysts, such as photocatalysts fixed within transparent flow reactors, is key to making these processes truly continuous and reusable. beilstein-journals.org

Application in Divergent Synthesis Strategies for Chemical Libraries

Divergent synthesis aims to create a library of structurally diverse molecules from a common starting material by selectively tuning reaction pathways. beilstein-journals.org this compound is an ideal substrate for such strategies due to its multiple, chemically distinct reactive sites: the nucleophilic amine, the aryl bromide suitable for cross-coupling, and the aromatic ring which can undergo electrophilic substitution.

By carefully selecting catalysts and reaction conditions, one can selectively target a specific functional group. For example:

Targeting the Amine and Bromide: Using a palladium catalyst and a suitable alkyne, one could initiate an intramolecular cyclization to form substituted quinolines, a privileged scaffold in medicinal chemistry. nih.govacs.org

Targeting the Bromide and Ether: A different catalytic system could facilitate a sequence involving cross-coupling at the bromide position followed by an intramolecular cyclization (SₙAr) involving the ether linkage, potentially leading to dibenzofuran-type structures. acs.org

Protecting Group-Free Divergence: Research on related molecules like 2-bromo-6-hydroxybenzofurans has shown the feasibility of protecting group-free divergent synthesis to access a variety of natural products. rsc.org Applying this ethos to this compound, where the benzyloxy group might be cleaved in situ, could provide access to a range of phenolic compounds.

This approach allows for the rapid generation of diverse chemical libraries from a single, advanced intermediate, which is highly valuable for drug discovery and materials science. beilstein-journals.org

Advanced Theoretical Predictions and Machine Learning in Reactivity Profiling

Computational chemistry is becoming an indispensable tool for predicting and understanding chemical reactivity, guiding experimental design and saving resources. For a multifunctional molecule like this compound, theoretical methods can provide profound insights.

Density Functional Theory (DFT) is a powerful method for probing the electronic structure of molecules. asianpubs.org By calculating parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, chemists can predict the most likely sites for electrophilic and nucleophilic attack. acs.orgresearchgate.net For example, DFT calculations can help determine whether a cross-coupling reaction is more likely to occur at the C-Br bond versus a C-H activation site on the ring. acs.org

Table 2: Example of Calculated Quantum Chemical Properties for Formazan (B1609692) Derivatives of 4-Bromoaniline (B143363)

Compound TypeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Computational MethodReference
Formazan with unsubstituted phenyl-5.47-2.403.07TD-DFT researchgate.net
Formazan with NO₂ substituted phenyl-5.70-3.082.62TD-DFT researchgate.net

This table illustrates how substituents affect the electronic properties of molecules derived from bromoaniline, a principle applicable to reactivity profiling.

Beyond static predictions, machine learning (ML) and artificial intelligence (AI) are set to revolutionize reactivity profiling. unipd.itresearchgate.net By training ML models on large datasets from high-throughput experiments, it is possible to build predictive tools that can accurately forecast the outcome of a reaction for this compound with a vast array of potential reactants. nih.gov Such platforms can predict structure-activity relationships (QSAR) and even suggest optimal reaction conditions. unipd.it This data-driven approach, combining theoretical calculations with machine learning, will enable a more strategic and efficient exploration of the chemical space surrounding this versatile building block.

Q & A

Q. What are the recommended synthetic routes for 2-(Benzyloxy)-6-bromoaniline, and what factors influence reaction efficiency?

  • Methodological Answer : The synthesis typically involves bromination of 2-(Benzyloxy)aniline using brominating agents such as N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} or Br2\text{Br}_2 under controlled conditions. Catalysts like FeCl3\text{FeCl}_3 or radical initiators (e.g., AIBN) enhance regioselectivity at the 6-position. Reaction efficiency depends on solvent polarity (e.g., dichloromethane or DMF), temperature (25–80°C), and the stoichiometric ratio of the brominating agent to substrate. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the product .

Q. How can researchers optimize purification methods for this compound to achieve high yields and purity?

  • Methodological Answer : After synthesis, residual benzyloxy-protected intermediates or unreacted starting materials are common impurities. Use sequential liquid-liquid extraction (e.g., ethyl acetate/water) to remove polar byproducts. Recrystallization in ethanol or methanol at low temperatures (0–5°C) improves crystallinity. Analytical HPLC (C18 column, acetonitrile/water mobile phase) monitors purity, while 1H NMR^1\text{H NMR} (in CDCl3_3) confirms the absence of aromatic proton splitting from impurities. Store the compound under inert gas (argon) to prevent oxidation .

Advanced Research Questions

Q. What strategies exist for regioselective functionalization of this compound in cross-coupling reactions?

  • Methodological Answer : The bromine atom at the 6-position is highly reactive in Suzuki-Miyaura or Buchwald-Hartwig couplings. For Suzuki reactions, use Pd(PPh3_3)4_4 with arylboronic acids (1.2 eq) in THF/Na2_2CO3_3 at 80°C. To preserve the benzyloxy group, avoid strong bases (e.g., NaOH). For Buchwald-Hartwig aminations, employ Pd2_2(dba)3_3 with Xantphos and Cs2_2CO3_3 in toluene at 110°C. Kinetic studies show that steric hindrance from the benzyloxy group slows coupling at the 2-position, favoring 6-substitution .

Q. How does the electronic nature of substituents affect the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

  • Methodological Answer : The electron-donating benzyloxy group at the 2-position activates the ring toward electrophilic attack but deactivates it for NAS. Conversely, the bromine atom at the 6-position acts as a meta-directing group, creating partial positive charges at the 4-position. Hammett studies (σ values) suggest that electron-withdrawing substituents on the benzyloxy group (e.g., nitro) enhance NAS reactivity at the 4-position. DFT calculations (B3LYP/6-31G*) support this by showing reduced LUMO energy at the 4-position when electron-withdrawing groups are present .

Q. What are the key considerations when designing multi-step syntheses using this compound as an intermediate?

  • Methodological Answer :
  • Protection/Deprotection : The benzyloxy group can be removed via hydrogenolysis (H2_2, Pd/C, ethanol) to yield 6-bromo-2-hydroxyaniline, enabling subsequent functionalization.
  • Sequential Coupling : Prioritize bromine substitution before modifying the benzyloxy group to avoid side reactions.
  • Compatibility : Ensure solvent systems (e.g., THF, DMF) are inert to both amine and ether functionalities.
    Example: After Suzuki coupling at the 6-position, deprotection of the benzyloxy group allows for O-alkylation or acylation at the 2-position .

Q. How can computational methods predict the reactivity of this compound in catalytic processes?

  • Methodological Answer : Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., DFT) model transition states in cross-coupling reactions. For example, Fukui indices (ff^-) identify nucleophilic sites, while NBO analysis quantifies charge distribution. Software like Gaussian or ORCA can predict regioselectivity in Pd-catalyzed reactions by analyzing Pd-ligand-substrate interactions. Experimental validation via kinetic isotope effects (KIEs) or Hammett plots corroborates computational findings .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

  • Methodological Answer :
  • Spectroscopy : 1H/13C NMR^1\text{H/}^{13}\text{C NMR} (aromatic protons: δ 6.8–7.5 ppm; benzyloxy CH2_2: δ 4.9–5.1 ppm).
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]+^+ at m/z 277.05 for C13_{13}H12_{12}BrNO).
  • X-ray Crystallography : Resolves steric effects of the benzyloxy group and bromine orientation.
  • HPLC-MS : Quantifies purity and detects trace byproducts (e.g., debrominated species) .

Q. What mechanisms underlie the biological interactions of this compound with enzymes like cytochrome P450?

  • Methodological Answer : Studies on structurally similar compounds (e.g., 4-(Benzyloxy)-2-bromoaniline) suggest competitive inhibition of CYP3A4 via π-π stacking between the benzyloxy group and the enzyme’s heme pocket. IC50_{50} values are determined using fluorometric assays (e.g., Vivid® CYP450 Screening Kits). Molecular docking (AutoDock Vina) predicts binding affinities, while mutagenesis studies identify critical residues (e.g., Phe304) for interaction. These insights guide toxicity assessments in drug development .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.